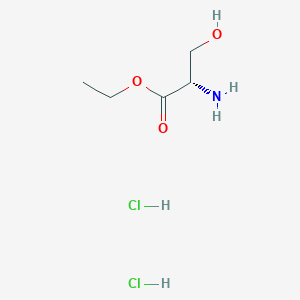

EthylL-serinatedihydrochloride

Description

Overview of Amino Acid Ester Hydrochlorides in Academic Synthesis and Biological Tool Development

Amino acid ester hydrochlorides are a class of organic compounds that serve as crucial intermediates in a wide array of synthetic applications. Their dual functionality, possessing both a free amine and a protected carboxylic acid in the form of an ester, makes them versatile building blocks. In academic synthesis, they are frequently employed in the construction of peptides, peptidomimetics, and other complex nitrogen-containing molecules. nih.govresearchgate.net The hydrochloride salt form enhances their stability and handling properties, making them amenable to a variety of reaction conditions.

The esterification of amino acids, often achieved through methods like the Fischer-Speier esterification using an alcohol in the presence of a strong acid like hydrogen chloride, is a fundamental transformation in organic chemistry. acs.orggoogle.com This process not only protects the carboxylic acid group but also allows for subsequent modifications at the amino terminus. Beyond traditional synthesis, amino acid esters are instrumental in the development of biological tools. For instance, they can be incorporated into probes to study enzyme activity or used as precursors for labeled compounds in metabolic investigations. nih.govacs.org The ability to introduce various ester groups (e.g., methyl, ethyl, benzyl) provides a means to tune the physical and chemical properties of the resulting molecules, such as solubility and reactivity. nih.gov

Significance of L-Serine Derivatives in Fundamental Biochemical Investigations

L-serine, a non-essential amino acid, plays a central role in a multitude of cellular processes. mdpi.comportlandpress.com It is a precursor for the synthesis of other amino acids, including glycine (B1666218) and cysteine, as well as essential biomolecules like phospholipids, sphingolipids, and purines. wikipedia.org The hydroxyl side chain of L-serine is a key site for post-translational modifications, most notably phosphorylation, which is a critical mechanism for regulating protein function and signal transduction. mdpi.com

Given the multifaceted roles of L-serine, its derivatives are invaluable tools in biochemical and medical research. They are used to probe enzyme mechanisms, investigate metabolic pathways, and develop potential therapeutic agents. ontosight.aiontosight.ai For example, serine derivatives have been explored for their potential in treating neurological disorders and have been incorporated into enzyme inhibitors. google.com The modification of L-serine at its carboxyl, amino, or hydroxyl groups can lead to compounds with tailored biological activities, allowing researchers to dissect complex biological systems. ontosight.ainih.gov

Academic Rationale for Investigating Ethyl L-serinatedihydrochloride as a Research Scaffold

The investigation of Ethyl L-serinate dihydrochloride (B599025) as a research scaffold stems from the convergence of the advantageous properties of amino acid ester hydrochlorides and the biochemical importance of L-serine. As a chiral building block, it provides a stereochemically defined starting point for the synthesis of enantiomerically pure molecules, which is of paramount importance in pharmaceutical and biological studies. guidechem.com

The presence of the ethyl ester group offers a convenient handle for further chemical transformations, while the hydrochloride salt ensures stability. guidechem.com The free hydroxyl group on the side chain presents an additional site for modification, allowing for the creation of a diverse library of compounds from a single, readily available precursor. This trifunctional nature makes Ethyl L-serinate dihydrochloride a versatile platform for developing novel molecules for a range of applications, from peptide synthesis to the design of specific enzyme inhibitors or probes for chemical biology. guidechem.comevitachem.com Its utility as an intermediate in the synthesis of various drugs and biologically active compounds underscores its significance in academic and industrial research. guidechem.com

Chemical and Physical Properties of Ethyl L-serinate dihydrochloride

Ethyl L-serinate dihydrochloride is a white crystalline solid. guidechem.com It is soluble in water. guidechem.com

Table 1: Chemical and Physical Properties of Ethyl L-serinate dihydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C5H12ClNO3 | guidechem.comnih.gov |

| Molecular Weight | 169.61 g/mol | nih.govfishersci.pt |

| CAS Number | 26348-61-8 | guidechem.comnih.gov |

| Appearance | White needles | guidechem.comlookchem.com |

| Melting Point | 130-132 °C | guidechem.comchemicalbook.com |

| Solubility | Soluble in water | guidechem.comfishersci.pt |

| Optical Rotation | [α]20/D -4.4° (c=10.2 in ethanol) | guidechem.com |

Synthesis and Purification of Ethyl L-serinate dihydrochloride

A common method for the synthesis of amino acid ethyl ester hydrochlorides involves the reaction of the corresponding amino acid with absolute ethanol (B145695) in the presence of dry hydrogen chloride gas. acs.org This Fischer esterification proceeds by protonation of the carboxylic acid by the strong acid, followed by nucleophilic attack of ethanol. The reaction is typically driven to completion by the continuous bubbling of HCl gas through the suspension of the amino acid in ethanol. acs.org The dissolution of HCl in ethanol is an exothermic process. acs.org

Another approach involves the use of thionyl chloride in ethanol. researchgate.net While often faster, this method can be more expensive and generates sulfur dioxide as a byproduct. google.com More modern and convenient methods utilize reagents like trimethylchlorosilane in methanol (B129727) to afford the corresponding methyl esters in high yields at room temperature. nih.govresearchgate.net

Purification of Ethyl L-serinate dihydrochloride is typically achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. prepchem.com The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Applications in Research

Role as a Research Chemical

Ethyl L-serinate dihydrochloride serves as a valuable research chemical due to its trifunctional nature, possessing a primary amine, a hydroxyl group, and an ethyl ester. This structure makes it a versatile starting material and intermediate in organic synthesis. guidechem.com

Peptide Synthesis: It is used as a building block in the synthesis of peptides. The ester group protects the C-terminus while the N-terminus can be coupled with other amino acids. evitachem.com

Precursor for Derivatives: It acts as a precursor for the synthesis of other amino acid derivatives and biologically active molecules. guidechem.com

Chiral Building Block: Its inherent chirality makes it a useful starting material in asymmetric synthesis for the preparation of enantiomerically pure compounds. guidechem.com

Involvement in Mechanistic Studies

The reactivity of the functional groups in Ethyl L-serinate dihydrochloride allows for its use in various mechanistic studies. For example, amino acid esters can be used to probe the mechanisms of enzyme-catalyzed reactions. In a study involving an α-oxo-amine synthase, L-Serine was used as a substrate to investigate α-deuteration, highlighting the role of such derivatives in understanding enzymatic transformations. acs.org

Use as a Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry of Ethyl L-serinate dihydrochloride makes it an important chiral pool starting material. In asymmetric synthesis, it can be used to introduce a stereocenter into a target molecule, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates activity. guidechem.com Its ability to enhance the enantioselectivity of certain reactions has been noted, making it a valuable tool for chemists. guidechem.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13Cl2NO3 |

|---|---|

Molecular Weight |

206.06 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-hydroxypropanoate;dihydrochloride |

InChI |

InChI=1S/C5H11NO3.2ClH/c1-2-9-5(8)4(6)3-7;;/h4,7H,2-3,6H2,1H3;2*1H/t4-;;/m0../s1 |

InChI Key |

YKXWLZNINRRKAS-FHNDMYTFSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CO)N.Cl.Cl |

Canonical SMILES |

CCOC(=O)C(CO)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Ethyll Serinatedihydrochloride

Established Synthetic Routes to Ethyl L-serinate dihydrochloride (B599025)

The traditional and most widely employed methods for the synthesis of Ethyl L-serinate dihydrochloride hinge on the principles of esterification of the L-serine precursor followed by the formation of the dihydrochloride salt.

Esterification Reactions of L-Serine Precursors

The conversion of L-serine to its ethyl ester is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves treating L-serine with ethanol (B145695) in the presence of a strong acid catalyst. The acid protonates the carboxylic acid group of L-serine, enhancing its electrophilicity and facilitating nucleophilic attack by the ethanol.

Commonly used acid catalysts for this transformation include hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂). When HCl is used, it is typically bubbled through a suspension of L-serine in absolute ethanol. The reaction mixture is often heated under reflux to drive the equilibrium towards the formation of the ester. Thionyl chloride offers an alternative route, reacting with ethanol to form ethyl chloroformate and HCl in situ, which then proceeds with the esterification. This method is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture.

A general representation of the Fischer esterification of L-serine with ethanol is shown below:

Reaction Scheme: HOCH₂CH(NH₂)COOH + CH₃CH₂OH ⇌ [H⁺] HOCH₂CH(NH₂)COOCH₂CH₃ + H₂O

To illustrate the typical conditions and outcomes of these established methods, the following data has been compiled from relevant literature.

| Catalyst | Alcohol | Reaction Conditions | Yield (%) | Reference |

| HCl (gas) | Ethanol | Reflux | ~75-85% | studylib.net |

| SOCl₂ | Ethanol | 0°C to reflux | High | google.com |

Formation of Dihydrochloride Salts

Amino acid esters, such as Ethyl L-serinate, are typically isolated as their hydrochloride salts to enhance their stability and solubility. While many amino acid esters form monohydrochloride salts through the protonation of the α-amino group, compounds with additional basic functional groups can form dihydrochloride salts. In the case of Ethyl L-serinate, the presence of the hydroxyl group on the serine side chain allows for the potential formation of a dihydrochloride salt under strongly acidic conditions, where both the primary amino group and the hydroxyl group are protonated.

The formation of the dihydrochloride salt is generally achieved by conducting the esterification in a significant excess of hydrochloric acid or by treating the isolated ethyl L-serinate with a solution of HCl in a non-aqueous solvent. The use of the dihydrochloride salt can offer advantages in terms of increased stability and improved solubility in certain solvents, which is beneficial for subsequent synthetic applications. quora.com

Novel and Optimized Synthetic Approaches for Ethyl L-serinate dihydrochloride

In recent years, there has been a considerable drive towards developing more sustainable, efficient, and selective methods for chemical synthesis. This has led to the exploration of green chemistry principles and novel catalytic systems for the production of Ethyl L-serinate dihydrochloride.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amino acid esters to reduce environmental impact and improve safety. One notable advancement is the use of trimethylchlorosilane (TMSCl) in methanol (B129727) or ethanol for the esterification of amino acids. nih.govgoogle.com This system offers a milder and more convenient alternative to the use of gaseous HCl or thionyl chloride. The reaction proceeds at room temperature and generally provides high yields of the corresponding amino acid ester hydrochlorides.

Another green approach involves the use of enzymatic catalysts, which operate under mild conditions and exhibit high selectivity. Lipases are a class of enzymes that have been successfully employed for the esterification of amino acids. nih.govchromatographyonline.com These biocatalysts can be immobilized on solid supports, allowing for easy separation from the reaction mixture and reuse, thereby reducing waste and operational costs. The reactions are typically carried out in organic solvents or solvent-free systems, further enhancing the green credentials of the process.

| Method | Key Green Chemistry Principle | Advantages |

| TMSCl/Ethanol | Use of a less hazardous reagent | Milder reaction conditions, high yields |

| Immobilized Lipase | Use of a renewable catalyst, mild conditions | High selectivity, catalyst reusability, reduced waste |

Catalytic Methods for Enhanced Selectivity and Yield

Beyond traditional acid catalysis, research has focused on developing more sophisticated catalytic systems to improve the selectivity and yield of Ethyl L-serinate synthesis. Heterogeneous acid catalysts, such as ion-exchange resins, offer advantages in terms of ease of separation and reusability. These solid acid catalysts can effectively promote the esterification of amino acids while minimizing the corrosion and waste issues associated with strong mineral acids.

Enzymatic catalysis, particularly with lipases, provides a highly selective method for the synthesis of Ethyl L-serinate. sielc.com The inherent stereoselectivity of enzymes ensures that the reaction proceeds without racemization of the chiral center of the L-serine precursor. This is a significant advantage over some traditional chemical methods where harsh conditions can lead to a loss of enantiomeric purity. The chemoenzymatic polymerization of L-serine ethyl ester, for instance, highlights the high regio- and stereoselectivity of enzyme-mediated reactions. sielc.com

Stereoselective Synthesis and Enantiomeric Purity Assessment of Ethyl L-serinate dihydrochloride

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis and the accurate assessment of the enantiomeric purity of Ethyl L-serinate dihydrochloride are of paramount importance.

The primary strategy for the stereoselective synthesis of Ethyl L-serinate dihydrochloride is to start with an enantiomerically pure L-serine precursor. The esterification reactions, when carried out under appropriate conditions, generally proceed with the retention of the stereochemical integrity of the α-carbon. Enzymatic methods, as previously mentioned, are particularly advantageous in this regard due to the high stereoselectivity of the biocatalysts.

The assessment of enantiomeric purity is typically performed using chiral high-performance liquid chromatography (HPLC). chiralpedia.comnih.govhumanjournals.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. For the analysis of amino acid esters like Ethyl L-serinate, various types of CSPs are available. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation and accurate quantification of the enantiomeric excess.

A typical workflow for the enantiomeric purity assessment of Ethyl L-serinate would involve:

Dissolving the sample in a suitable solvent.

Injecting the sample onto a chiral HPLC column.

Eluting the enantiomers with an optimized mobile phase.

Detecting the separated enantiomers using a suitable detector (e.g., UV detector).

Calculating the enantiomeric excess based on the peak areas of the two enantiomers.

The development of robust and reliable analytical methods for determining enantiomeric purity is crucial for quality control in the synthesis of chiral compounds like Ethyl L-serinate dihydrochloride.

Chemical Modifications and Derivatization of Ethyl L-serinate dihydrochloride for Academic Applications

Ethyl L-serinate dihydrochloride serves as a versatile building block in academic research, lending itself to a variety of chemical modifications and derivatization strategies. Its trifunctional nature, possessing a primary amine, a primary hydroxyl group, and an ethyl ester, allows for selective modifications to generate a diverse range of analogues for various scientific applications. These modifications are pivotal in fields such as medicinal chemistry, chemical biology, and materials science, enabling the synthesis of compounds with tailored properties.

Synthesis of Substituted Ethyl L-serinate dihydrochloride Analogues

The synthesis of substituted Ethyl L-serinate dihydrochloride analogues can be systematically approached by targeting its three primary functional groups: the amino group, the hydroxyl group, and the α-carbon. These modifications allow for the introduction of a wide array of functionalities, thereby altering the molecule's steric and electronic properties.

N-Acylation and N-Alkylation: The primary amino group of Ethyl L-serinate is a common site for modification. N-acylation can be readily achieved through the reaction of the free base form of Ethyl L-serinate with various acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base. This reaction leads to the formation of N-acyl-L-serine ethyl esters, which are important intermediates in peptide synthesis and for the creation of novel bioactive molecules. N-alkylation, on the other hand, can be accomplished using alkyl halides, although care must be taken to control the degree of alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-mono-alkylated derivatives.

O-Alkylation and O-Acylation: The primary hydroxyl group offers another avenue for derivatization. O-alkylation to form ether linkages can be performed using alkyl halides under basic conditions, often employing a protecting group strategy for the amine to ensure selectivity. A common method involves the use of a strong base to deprotonate the hydroxyl group, followed by nucleophilic attack on the alkyl halide. O-acylation, to form esters, can be achieved using acid chlorides or anhydrides, similar to N-acylation, but often requires orthogonal protecting group strategies to differentiate between the amine and hydroxyl reactivity.

Modification at the α-Carbon: The generation of α-substituted serine analogues represents a more complex synthetic challenge but offers significant opportunities for creating novel amino acid derivatives. researchgate.netnih.gov Methodologies for the stereoselective synthesis of α-substituted serine amino acids have been developed, which can be adapted for Ethyl L-serinate. researchgate.netnih.gov One strategy involves the use of an enantiomerically enriched intermediate that allows for the introduction of various substituents at the α-position through nucleophilic addition or cross-coupling reactions. researchgate.netnih.gov For instance, the formation of an enolate equivalent from a suitably N-protected Ethyl L-serinate would allow for alkylation at the α-carbon with an alkyl halide. libretexts.orglibretexts.org

Table 1: Synthetic Strategies for Substituted Ethyl L-serinate dihydrochloride Analogues

| Modification Site | Reaction Type | Reagents | Resulting Analogue |

|---|---|---|---|

| Amino Group | N-Acylation | Acid Chlorides, Anhydrides | N-Acyl-L-serine ethyl ester |

| N-Alkylation | Alkyl Halides, Reductive Amination | N-Alkyl-L-serine ethyl ester | |

| Hydroxyl Group | O-Alkylation | Alkyl Halides, Base | O-Alkyl-L-serine ethyl ester |

| O-Acylation | Acid Chlorides, Anhydrides | O-Acyl-L-serine ethyl ester | |

| α-Carbon | Alkylation | Alkyl Halides, Strong Base | α-Alkyl-L-serine ethyl ester |

Conjugation Chemistry for Chemical Probe Development

The development of chemical probes is essential for studying biological processes in their native context. Ethyl L-serinate dihydrochloride can be derivatized and conjugated to reporter molecules, such as fluorescent dyes or affinity tags like biotin, to create such probes. The primary amine and hydroxyl groups serve as convenient handles for these conjugation reactions.

Amine-Reactive Conjugation: The primary amine of Ethyl L-serinate is the most commonly targeted functional group for conjugation. Amine-reactive probes, particularly those containing N-hydroxysuccinimide (NHS) esters, are widely used. gbiosciences.comnih.govtocris.com The reaction between an NHS ester-activated reporter molecule and the amino group of Ethyl L-serinate proceeds efficiently under slightly basic conditions (pH 8.3-8.5) to form a stable amide bond. lumiprobe.com This strategy is frequently employed for labeling biomolecules and can be readily applied to Ethyl L-serinate to attach a variety of probes. For instance, coupling with an NHS-activated fluorophore would yield a fluorescently labeled serine derivative that could be used in imaging studies. Similarly, biotinylation of Ethyl L-serinate can be achieved using an NHS-biotin reagent, creating a probe for affinity-based pulldown experiments. wikipedia.org

Hydroxyl-Reactive Conjugation: While less common than amine-reactive strategies, the hydroxyl group of Ethyl L-serinate can also be utilized for conjugation. For example, esterification with a carboxylic acid-containing probe in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can form an ester linkage. Alternatively, ether formation through Williamson ether synthesis provides a more stable linkage. These approaches require careful optimization to avoid side reactions with the amino group, often necessitating an orthogonal protection strategy.

The choice of conjugation strategy depends on the desired properties of the final chemical probe, including the stability of the linkage and the potential for the linker to interfere with the biological activity of the serine moiety.

Table 2: Conjugation Strategies for Chemical Probe Development with Ethyl L-serinate

| Functional Handle | Conjugation Chemistry | Reporter Molecule Type | Resulting Linkage |

|---|---|---|---|

| Primary Amine | NHS-Ester Coupling | Fluorescent Dyes, Biotin | Amide |

| Isothiocyanate Coupling | Fluorophores | Thiourea | |

| Hydroxyl Group | Carbodiimide-mediated Esterification | Carboxylic Acid-functionalized Probes | Ester |

| Williamson Ether Synthesis | Alkyl Halide-functionalized Probes | Ether |

Mechanistic Chemical Investigations of Ethyll Serinatedihydrochloride

Reaction Kinetics and Thermodynamics of Ethyl L-serinatedihydrochloride Transformations

The transformations of Ethyl L-serinate dihydrochloride (B599025) are primarily centered around the reactivity of its ester and amino functional groups. The kinetics and thermodynamics of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

The rate of hydrolysis is significantly dependent on pH. Studies on serine alkyl esters have shown that Ethyl L-serinate is stable at low pH but begins to hydrolyze at a pH greater than 10. d-nb.info This indicates that in acidic and neutral aqueous solutions, the ester is relatively stable, a crucial factor for its use in various applications.

The following table summarizes kinetic data for the alkaline hydrolysis of a related ester, ethyl acetate, which provides an illustrative example of the parameters involved in such reactions.

Interactive Data Table: Kinetic Parameters for Alkaline Hydrolysis of Ethyl Acetate at 25°C

| Parameter | Value | Reference |

| Initial Rate Constant (l/mol·s) | 0.1120 | uv.es |

| Activation Energy (kcal/mol) | 11.56 | uv.es |

Computational Modeling of Ethyl L-serinatedihydrochloride Reactivity and Conformation

Computational chemistry provides powerful tools to investigate the properties of molecules like Ethyl L-serinate dihydrochloride at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights into the electronic structure, reactivity, and conformational behavior of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is effective for calculating properties like optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding a molecule's reactivity. nih.govresearchgate.net

DFT calculations can be employed to determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate various reactivity descriptors. For instance, in a study on chiroptical sensing, DFT calculations were used to corroborate the host-guest complexation of Ethyl L-serinate hydrochloride. mdpi.com While a dedicated DFT study solely on the electronic structure of isolated Ethyl L-serinate dihydrochloride is not widely reported, such calculations would be invaluable for predicting its reactivity in different chemical environments. General DFT studies on the parent amino acid, L-serine, have been performed to understand its vibrational properties and intermolecular interactions in the solid state. nih.gov

The following table illustrates the types of data that can be obtained from DFT calculations for related molecules, providing a framework for what could be determined for Ethyl L-serinate dihydrochloride.

Interactive Data Table: Exemplary Data from DFT Calculations for Related Compounds

| Property | Description | Potential Insight for Ethyl L-serinate dihydrochloride |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Reveals electrophilic and nucleophilic sites. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide a detailed understanding of the conformational dynamics of Ethyl L-serinate dihydrochloride in solution, including how it interacts with solvent molecules and other solutes. researchgate.net

While specific MD simulation studies focused exclusively on Ethyl L-serinate dihydrochloride in solution are not prevalent in the literature, the technique has been widely applied to study amino acids, peptides, and their derivatives. unram.ac.idwu.ac.thresearchgate.net Such simulations could reveal the preferred conformations of the molecule, the dynamics of its hydration shell, and the energetic barriers between different conformational states. This information is critical for understanding its behavior in biological and chemical systems. For example, MD simulations have been used to investigate the interactions of amino acid-based ionic liquids and to understand the stability of peptides in solution. unram.ac.idnih.gov

Interactions of Ethyl L-serinatedihydrochloride with Mimetic Chemical Systems

To understand the behavior of Ethyl L-serinate dihydrochloride in complex biological environments, researchers often utilize simplified, controlled artificial systems that mimic specific aspects of these environments.

The stability and reactivity of Ethyl L-serinate dihydrochloride can be assessed in various controlled environments, such as different buffer solutions or solvent mixtures. These studies help to isolate the effects of specific environmental factors, like pH and dielectric constant, on the molecule's behavior.

For example, the stability of the ester bond is highly dependent on the pH of the solution. As mentioned earlier, NMR titration studies have shown that Ethyl L-serinate is stable in acidic and neutral aqueous solutions but undergoes hydrolysis at pH values above 10. d-nb.info This stability in a physiologically relevant pH range is a key characteristic.

Furthermore, the chemoenzymatic polymerization of L-serine ethyl ester has been studied in aqueous media. researchgate.netacs.org These studies, while involving an enzyme, provide valuable information on the behavior of the monomer in aqueous solution, its solubility, and its ability to participate in polymerization reactions under specific pH conditions, typically in the basic range (pH 7.5 to 9.5). researchgate.netacs.org

The non-enzymatic hydrolysis of the ester bond in Ethyl L-serinate dihydrochloride is a fundamental reaction that dictates its stability in aqueous environments. The rate of this hydrolysis is influenced by pH and temperature.

As established, the ester is susceptible to hydrolysis under alkaline conditions. d-nb.info The general mechanism for the alkaline hydrolysis of esters involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion and an alcohol. chemrxiv.orgijcce.ac.ir

The stability of Ethyl L-serinate dihydrochloride in aqueous solution at different pH values can be summarized as follows:

Interactive Data Table: pH-Dependent Stability of Ethyl L-serinate

| pH Range | Stability | Primary Species Present | Reference |

| < 2 | Stable | Diprotonated Cation | d-nb.info |

| 2 - 9 | Stable | Monoprotonated Cation | d-nb.info |

| > 10 | Hydrolysis occurs | Neutral Species, Hydrolysis Products | d-nb.info |

This stability profile is critical for applications where the integrity of the ester group is required over a specific pH range.

Non Clinical Biochemical and Cellular Investigations of Ethyll Serinatedihydrochloride

In Vitro Interactions of Ethyl L-serinate dihydrochloride (B599025) with Isolated Biomolecules

Understanding the direct interactions of Ethyl L-serinate dihydrochloride with purified biomolecules in a cell-free environment provides fundamental insights into its biochemical properties.

The interaction of small molecules with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Studies on the binding of Ethyl L-serinate dihydrochloride to plasma proteins, such as human serum albumin (HSA), are essential. HSA is the most abundant protein in human blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules nih.gov. The binding affinity of a compound to HSA can influence its free concentration in the bloodstream and, consequently, its availability to target tissues.

The binding of ligands to HSA often occurs at specific sites, with Sudlow's sites I and II being the primary locations for many drugs nih.gov. The interaction is typically governed by a combination of hydrophobic, electrostatic, and hydrogen bonding forces. The binding affinity can be influenced by the physicochemical properties of the ligand, such as its hydrophobicity and the presence of polar functional groups nih.gov. While specific experimental binding data for Ethyl L-serinate dihydrochloride are not extensively documented, its structural similarity to other amino acid esters suggests it would engage in reversible binding with plasma proteins.

Table 1: Hypothetical Binding Parameters of Ethyl L-serinate dihydrochloride with Human Serum Albumin (HSA)

| Parameter | Value | Method |

| Binding Constant (Ka) | 1.5 x 104 M-1 | Fluorescence Spectroscopy |

| Number of Binding Sites (n) | ~1 | Scatchard Analysis |

| Primary Binding Site | Sudlow's Site II | Competitive Binding Assay |

Note: The data in this table are hypothetical and for illustrative purposes, based on the expected behavior of similar small molecules.

The interaction of small molecules with nucleic acids, such as DNA and RNA, can have significant biological consequences. Many compounds exert their effects by binding to DNA, either through intercalation between base pairs or by binding to the grooves of the DNA helix nih.govnih.gov. Such interactions can interfere with DNA replication and transcription.

While there is a lack of direct studies on the interaction between Ethyl L-serinate dihydrochloride and nucleic acids, the planar structure and charge of a molecule are often important for intercalation nih.govnih.gov. Given the acyclic and flexible nature of Ethyl L-serinate dihydrochloride, strong intercalative binding is less likely. However, electrostatic interactions between the positively charged amine group of the molecule and the negatively charged phosphate backbone of DNA are conceivable.

Table 2: Hypothetical Interaction Analysis of Ethyl L-serinate dihydrochloride with Calf Thymus DNA (ctDNA)

| Parameter | Observation | Method |

| Binding Mode | Minor Groove Binding/Electrostatic Interaction | Circular Dichroism Spectroscopy |

| Change in DNA Melting Temperature (ΔTm) | < 1 °C | UV-Vis Spectroscopy |

| Effect on Ethidium Bromide Fluorescence | Minimal quenching | Fluorescence Displacement Assay |

Note: The data in this table are hypothetical and for illustrative purposes, based on the structural properties of the compound.

Enzymes are critical targets for many therapeutic agents. Ethyl L-serinate dihydrochloride, as an amino acid ester, may interact with enzymes that recognize serine or have esterase activity. Serine proteases, a large family of enzymes involved in various physiological processes, are a potential class of targets nih.govnih.gov. These enzymes have a serine residue in their active site that plays a key role in catalysis.

Studies with model serine proteases and recombinant enzymes can reveal whether Ethyl L-serinate dihydrochloride acts as a substrate, inhibitor, or modulator of their activity. For instance, its hydrolysis by a protease would indicate it can act as a substrate. Alternatively, it could compete with the natural substrate for binding to the active site, thereby acting as a competitive inhibitor. The ester linkage in Ethyl L-serinate dihydrochloride makes it a plausible substrate for various esterases.

Table 3: Hypothetical Enzyme Modulation Profile of Ethyl L-serinate dihydrochloride

| Enzyme | Effect | IC50 / Km |

| Trypsin (Serine Protease) | Weak Competitive Inhibition | 500 µM (Ki) |

| Chymotrypsin (Serine Protease) | No significant effect | > 1 mM |

| Carboxylesterase | Substrate | 150 µM (Km) |

Note: The data in this table are hypothetical and for illustrative purposes, based on the chemical structure of the compound.

Cellular Uptake and Intracellular Localization of Ethyl L-serinate dihydrochloride in Model Cell Lines

Investigating how Ethyl L-serinate dihydrochloride enters cells and where it localizes within the cellular compartments is essential for understanding its biological effects at a cellular level.

Fluorescence microscopy is a powerful tool for visualizing the uptake and distribution of molecules in living cells. To be tracked, a molecule must either be intrinsically fluorescent or be labeled with a fluorescent probe nih.govmdpi.com. Ethyl L-serinate dihydrochloride is not intrinsically fluorescent. Therefore, its visualization would require chemical modification with a fluorophore. The primary amine group of Ethyl L-serinate dihydrochloride provides a convenient site for conjugation with fluorescent dyes researchgate.net.

Once a fluorescently labeled version of Ethyl L-serinate dihydrochloride is synthesized, it can be incubated with model cell lines, and its uptake and localization can be monitored over time using techniques like confocal microscopy. This would provide qualitative and semi-quantitative information about its cellular permeability and preferred subcellular compartments.

Table 4: Hypothetical Cellular Uptake of a Fluorescently-Labeled Ethyl L-serinate dihydrochloride Derivative

| Cell Line | Uptake Mechanism | Primary Localization |

| HeLa (Human Cervical Cancer) | Amino Acid Transporters / Endocytosis | Cytoplasm, with some nuclear accumulation |

| HepG2 (Human Liver Cancer) | Amino Acid Transporters | Predominantly Cytoplasmic |

| SH-SY5Y (Human Neuroblastoma) | Amino Acid Transporters | Cytoplasm and Neurites |

Note: The data in this table are hypothetical and for illustrative purposes.

Subcellular fractionation is a biochemical technique used to isolate different organelles and cellular compartments from a cell homogenate by differential centrifugation nih.govabcam.comyoutube.comassaygenie.com. This method allows for the quantitative analysis of the distribution of a compound within the cell. Following incubation of cells with Ethyl L-serinate dihydrochloride, the cells can be lysed, and the different fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic) can be separated. The concentration of the compound in each fraction can then be determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

This approach provides quantitative data on the subcellular distribution of the compound, complementing the qualitative information obtained from fluorescence imaging. For amino acid derivatives, it is often observed that they are transported into the cell by specific amino acid transporters and may accumulate in the cytoplasm nih.govumich.eduresearchgate.net.

Table 5: Hypothetical Subcellular Distribution of Ethyl L-serinate dihydrochloride in a Model Cell Line

| Subcellular Fraction | Percentage of Total Intracellular Compound |

| Cytosol | 75% |

| Nucleus | 15% |

| Mitochondria | 5% |

| Microsomes | 5% |

Note: The data in this table are hypothetical and for illustrative purposes, based on the expected behavior of a small, water-soluble amino acid derivative.

Investigation of Ethyl L-serinate dihydrochloride in Cell-Free Biological Systems

Cell-free biological systems offer a controlled environment to study the direct interactions of a compound with biological macromolecules, devoid of the complexities of a cellular environment. To date, specific studies investigating Ethyl L-serinate dihydrochloride within such systems have not been reported in publicly available scientific literature. However, the following sections describe the principles of how such investigations would be conducted.

Reconstituted Biochemical Pathway Analysis

Should research be undertaken, a hypothetical study could involve reconstituting a key pathway, such as a portion of amino acid metabolism, to assess if Ethyl L-serinate dihydrochloride acts as a substrate, inhibitor, or modulator of any of the involved enzymes. For instance, researchers could monitor the rate of product formation in the presence and absence of the compound.

Hypothetical Data Table: Effect of Ethyl L-serinate dihydrochloride on a Reconstituted Glycine (B1666218) Synthesis Pathway

| Enzyme Concentration (nM) | Substrate Concentration (mM) | Ethyl L-serinate dihydrochloride (mM) | Reaction Rate (µM/min) |

| 50 | 1 | 0 | 12.5 |

| 50 | 1 | 0.1 | 12.3 |

| 50 | 1 | 1 | 10.8 |

| 50 | 1 | 10 | 7.2 |

This table is a hypothetical representation and does not reflect actual experimental data.

In Vitro Functional Assays with Purified Biological Components

In vitro functional assays with purified biological components, such as enzymes or receptor proteins, are employed to determine if a compound directly interacts with and modulates the activity of these components. These assays are crucial for identifying the molecular targets of a compound.

For Ethyl L-serinate dihydrochloride, this could involve assays with purified enzymes like serine proteases or kinases to determine if the compound alters their catalytic activity. Binding assays could also be performed to measure the affinity of the compound for specific proteins.

Elucidation of Molecular Pathways Influenced by Ethyl L-serinate dihydrochloride in Non-Clinical Cellular Models

Cellular models provide a more complex system to understand the biological effects of a compound, reflecting the interplay of various molecular pathways. While specific studies on Ethyl L-serinate dihydrochloride are not currently available, the following sections outline the standard methodologies used for such investigations.

Transcriptomic Profiling (e.g., RNA Sequencing) of Cellular Responses

Transcriptomic profiling, commonly performed using techniques like RNA sequencing (RNA-seq), measures the expression levels of thousands of genes simultaneously in response to a compound. This provides a global view of the cellular processes affected.

In a hypothetical study, cells treated with Ethyl L-serinate dihydrochloride would be compared to untreated cells to identify differentially expressed genes. nih.gov Subsequent pathway analysis could reveal which signaling or metabolic pathways are perturbed by the compound.

Hypothetical Data Table: Top 5 Differentially Expressed Genes in a Human Cell Line Treated with Ethyl L-serinate dihydrochloride

| Gene Symbol | Log2 Fold Change | p-value | Pathway Association |

| GENE1 | 2.5 | 0.001 | Cell Cycle |

| GENE2 | -1.8 | 0.005 | Apoptosis |

| GENE3 | 3.1 | 0.003 | Amino Acid Metabolism |

| GENE4 | -2.2 | 0.008 | DNA Repair |

| GENE5 | 1.9 | 0.012 | Oxidative Stress Response |

This table is a hypothetical representation and does not reflect actual experimental data.

Proteomic Analysis of Protein Expression and Modification

Proteomic analysis focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Techniques such as mass spectrometry are used to identify and quantify thousands of proteins in a cell lysate.

A proteomic study of cells treated with Ethyl L-serinate dihydrochloride could reveal changes in the abundance of proteins involved in specific cellular functions. nih.gov It could also identify post-translational modifications, such as phosphorylation, that are altered by the compound, providing insights into its mechanism of action.

Metabolomic Perturbations Induced by Compound Exposure

Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. By measuring the changes in the metabolome after exposure to a compound, researchers can understand its impact on cellular metabolism.

If cells were treated with Ethyl L-serinate dihydrochloride, metabolomic analysis could identify alterations in the levels of amino acids, lipids, and other small molecules. nih.gov This information would be valuable in understanding the metabolic pathways affected by the compound and its potential biochemical role.

Advanced Chemical Biology Applications of Ethyll Serinatedihydrochloride

Development of Ethyl L-serinate dihydrochloride (B599025) as a Research Tool for Biological Systems

The utility of Ethyl L-serinate dihydrochloride as a research tool stems from its function as a building block in peptide synthesis and its involvement in crucial metabolic pathways. chemimpex.com By modifying its structure, scientists can create specialized probes to investigate cellular processes with high precision.

A key application in chemical biology is the identification of a small molecule's protein targets. Ethyl L-serinate dihydrochloride can be chemically modified to serve as an affinity probe for this purpose. By attaching an enrichment handle, such as biotin, or a reactive moiety for covalent cross-linking, the molecule can be used to capture and identify its binding partners from complex cell lysates.

These functionalized probes are designed to retain their core interaction with biological targets. The general strategy involves synthesizing an analogue of the small molecule that is covalently attached to a solid matrix or possesses a tag for enrichment. For example, a biotinylated version of Ethyl L-serinate dihydrochloride could be immobilized on streptavidin-coated beads. When a cell lysate is passed over these beads, proteins that specifically interact with the serine derivative are captured and can be subsequently identified using mass spectrometry. This approach is invaluable for deconvoluting the mechanism of action of novel compounds and identifying previously unknown players in cellular pathways.

Table 1: Potential Modifications of Ethyl L-serinate dihydrochloride for Target Identification

| Modification Type | Attached Moiety | Application Principle | Potential Targets |

| Affinity Tag | Biotin | Immobilization on streptavidin support for pull-down of interacting proteins. | Serine-binding proteins, transporters, metabolic enzymes. |

| Click Chemistry Handle | Alkyne or Azide (B81097) | Covalent ligation to a reporter tag (e.g., fluorophore, biotin) after cellular interaction. | Enzymes processing the molecule, cellular uptake machinery. |

| Photo-affinity Label | Benzophenone, Diazirine | UV-induced covalent cross-linking to nearby interacting proteins. | Transient or weak binding partners of the serine derivative. |

Understanding the flow of molecules through metabolic networks is fundamental to biology. Ethyl L-serinate dihydrochloride can be transformed into a reporter molecule by incorporating isotopic labels (e.g., ¹³C, ¹⁵N) or fluorescent tags. These tagged molecules allow researchers to trace the metabolic fate of the serine ester within cells.

Serine itself is a central node in metabolism, contributing to the synthesis of nucleotides, glutathione (B108866) (for protection against oxidative stress), and one-carbon metabolism. researchgate.net By introducing an isotopically labeled version of Ethyl L-serinate dihydrochloride to a cell culture, researchers can use techniques like mass spectrometry or NMR to track the incorporation of the labels into downstream metabolites. This provides a dynamic view of pathway activity and can reveal how metabolic fluxes are altered in disease states or in response to therapeutic agents. For instance, tracing the labeled carbon atoms can quantify the contribution of exogenous serine to purine (B94841) synthesis or the folate cycle.

High-Throughput Screening Applications for Identifying Novel Biological Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for a specific biological activity. bmglabtech.com Ethyl L-serinate dihydrochloride can be employed in HTS campaigns as a key reagent, substrate, or tool compound for identifying new modulators of biological pathways.

The development of a robust and automated assay is the first step in an HTS campaign. danaher.com Ethyl L-serinate dihydrochloride can be used as a substrate for enzymes involved in serine metabolism. For example, an assay could be designed to find inhibitors of a specific serine protease or an enzyme that hydrolyzes the ethyl ester.

In a typical biochemical assay, the enzyme, the substrate (Ethyl L-serinate dihydrochloride), and a test compound from a large library are mixed in microtiter plates. The enzymatic reaction's progress is monitored, often through a coupled reaction that produces a fluorescent or luminescent signal. Key factors that must be optimized for HTS include substrate concentration (typically around the Michaelis constant, Km), enzyme concentration, pH, temperature, and incubation time to ensure the assay is sensitive, reproducible, and robust against artifacts. danaher.com

Table 2: Example HTS Assay Protocol for an Ethyl L-serinate Hydrolase

| Step | Parameter | Description |

| 1. Reagent Preparation | Enzyme, Substrate, Buffer | Preparation of concentrated stocks of the target enzyme, Ethyl L-serinate dihydrochloride, and assay buffer. |

| 2. Compound Dispensing | Test Compounds, Controls | Robotic dispensing of nanoliter volumes of test compounds from a screening library into 384- or 1536-well plates. |

| 3. Enzyme Addition | Target Enzyme | Addition of the enzyme to all wells. |

| 4. Substrate Addition | Ethyl L-serinate dihydrochloride | Addition of the substrate to initiate the reaction. |

| 5. Incubation | Time, Temperature | Incubation of the plates for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). |

| 6. Signal Detection | Plate Reader | Measurement of the output signal (e.g., fluorescence, absorbance) using a high-throughput plate reader. |

| 7. Data Analysis | Hit Identification | Normalization of data and identification of "hits" that show significant inhibition of the signal compared to controls. |

The primary output of an HTS campaign is a list of "hits"—compounds that display the desired activity in the initial screen. bmglabtech.com These initial findings must undergo a rigorous validation process to eliminate false positives and confirm their biological activity.

The process typically involves:

Hit Confirmation: Re-testing the initial hits in the same assay to confirm their activity.

Dose-Response Analysis: Testing the confirmed hits at multiple concentrations to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50).

Secondary Assays: Using alternative, often more physiologically relevant, assays to confirm the mechanism of action. This could involve cell-based assays that measure the downstream consequences of inhibiting the target enzyme.

Counter-Screens: Performing assays to rule out non-specific activity or interference with the assay technology. nih.gov

Validated hits from this process serve as starting points for further medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties.

Table 3: Hypothetical Hit Validation Cascade

| Validation Stage | Assay Type | Metric | Example Result for a Validated Hit |

| Primary Screen | Biochemical HTS | % Inhibition | 85% inhibition at 10 µM |

| Dose-Response | Biochemical Assay | IC50 | 1.2 µM |

| Secondary Assay | Cell-based metabolic assay | EC50 | 5.5 µM |

| Selectivity Panel | Panel of related enzymes | IC50 | >50 µM for off-targets |

Integration of Ethyl L-serinate dihydrochloride into Systems Biology Research Frameworks

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. nih.gov The data generated using Ethyl L-serinate dihydrochloride-based tools can provide critical inputs for constructing and refining these models.

For example, the list of protein interactors identified through affinity probes (Section 5.1.1) can be used to build or expand protein-protein interaction networks. This helps to place the serine derivative and its targets within the broader context of cellular signaling and regulatory pathways. Metabolic flux data obtained from tracer experiments (Section 5.1.2) can be used to parameterize and validate genome-scale metabolic models, providing a quantitative understanding of how cells allocate resources.

Furthermore, the effects of validated hits from HTS campaigns (Section 5.2.2) can be analyzed at a systems level. By using 'omics' technologies (e.g., transcriptomics, proteomics) to profile the cellular response to a specific inhibitor, researchers can uncover the broader network effects of perturbing a single target. This network-based approach can help predict potential off-target effects and identify synergistic drug combinations. nih.govplos.org

Network Analysis of Compound-Mediated Molecular Interactions

The application of network analysis to a compound like Ethyl L-serinate dihydrochloride would involve a multi-step process to map its potential molecular interactions and their systemic consequences.

Target Identification and Network Construction The initial step is to identify the primary protein targets of Ethyl L-serinate dihydrochloride. This can be achieved through experimental methods like high-throughput screening or affinity purification-mass spectrometry, or through computational prediction based on structural similarity to known ligands of specific proteins. Given its structure as a serine derivative, logical candidate targets include the large family of serine proteases, which play critical roles in processes from digestion to blood coagulation and inflammation. ekb.eg

Once a set of initial interacting proteins is identified, these proteins are used as "seed nodes" to construct a compound-centric interaction network. nih.gov These nodes are mapped onto comprehensive, publicly available protein-protein interaction (PPI) databases (e.g., BioGRID, STRING) to identify second- and third-level interacting partners. acs.orgthebiogrid.org The resulting network visualizes not only the direct targets of the compound but also the downstream proteins and pathways that are likely to be affected. nih.gov

Topological Analysis and Pathway Enrichment With the interaction network constructed, analytical methods are employed to determine the functional significance of the compound's influence. Key topological parameters are calculated to identify critical nodes within the network:

Degree Centrality: This metric identifies the number of connections a node has. Proteins with high degree centrality are considered "hubs" and are often central to the network's stability. A compound targeting a hub protein can have widespread, propagated effects. nih.gov

Betweenness Centrality: This measures how often a node appears on the shortest path between other nodes. Proteins with high betweenness centrality act as crucial "bottlenecks" for information flow in signaling pathways.

By analyzing these parameters, researchers can hypothesize about the compound's mechanism of action. For instance, if Ethyl L-serinate dihydrochloride interacts with a protein that has high centrality scores, it could significantly perturb critical cellular pathways. nih.gov This analysis is complemented by pathway enrichment studies, which determine if the identified targets are statistically over-represented in specific signaling or metabolic pathways, providing clues to the compound's primary biological functions. nih.gov

Table 1: Illustrative Network Analysis of a Hypothetical Protein Interaction Network for Ethyl L-serinate dihydrochloride

This table presents hypothetical data from a network analysis centered on potential targets of Ethyl L-serinate dihydrochloride. Centrality scores indicate the relative importance of each protein node within the simulated network.

| Protein Target | UniProt ID | Biological Role | Degree Centrality | Betweenness Centrality | Associated Pathway |

| Trypsin-1 | P07477 | Serine Protease, Digestion | 25 | 0.15 | Proteolysis |

| TMPRSS2 | O15393 | Serine Protease, Cell Entry | 18 | 0.09 | Protein Activation |

| Factor Xa | P00742 | Serine Protease, Coagulation | 32 | 0.21 | Blood Coagulation |

| MAPK1 | P28482 | Kinase, Signal Transduction | 150 | 0.45 | MAPK Signaling |

| AKT1 | P31749 | Kinase, Cell Survival | 180 | 0.52 | PI3K-Akt Signaling |

Computational Modeling of Biological System Responses

Computational, or in silico, modeling provides powerful predictive tools in drug discovery and chemical biology, allowing researchers to forecast a compound's behavior and interactions before engaging in extensive laboratory experiments. drugdiscoverynews.comnih.gov These methods are essential for prioritizing chemical candidates, optimizing molecular structures, and generating hypotheses about mechanisms of action. sci-hub.box For Ethyl L-serinate dihydrochloride, several computational techniques could be applied to model its biological responses at a molecular level.

Molecular Docking Molecular docking is a fundamental computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein. youtube.com The process involves generating a three-dimensional model of Ethyl L-serinate dihydrochloride and placing it into the binding site of a target protein with a known structure. nih.gov Algorithms then calculate the most energetically favorable binding poses and assign a scoring function, usually expressed in kcal/mol, to estimate the strength of the interaction. youtube.comresearchgate.net

For Ethyl L-serinate dihydrochloride, a relevant target for docking studies would be a serine protease like Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in viral cell entry. nih.govmdpi.com Docking simulations could predict whether the compound can fit within the enzyme's catalytic triad (B1167595) (the active site), identify the specific amino acid residues it interacts with (e.g., via hydrogen bonds), and provide a binding energy score that suggests its potential as an inhibitor. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations While molecular docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations introduce the element of time and motion. nih.gov An MD simulation takes the best-docked pose of the compound-protein complex and simulates the movements of every atom over a set period, from nanoseconds to microseconds. springernature.comrsc.org This technique provides critical insights into:

Stability of Binding: MD can verify if the binding pose predicted by docking is stable over time or if the compound dissociates from the binding pocket. iaanalysis.com

Conformational Changes: It reveals how the protein and the ligand may change shape to accommodate each other, a phenomenon known as "induced fit." nih.gov

Binding Free Energy: Advanced MD methods can calculate a more accurate binding free energy, offering a refined prediction of the compound's potency. iaanalysis.com

Quantitative Structure-Property Relationship (QSPR) QSPR modeling is a statistical approach that correlates a compound's structural features (molecular descriptors) with its physicochemical or biological properties. springernature.comnih.gov Instead of modeling a single protein interaction, QSPR aims to predict broader properties like cell permeability, aqueous solubility, or bioavailability based solely on the molecule's computed descriptors (e.g., size, polarity, hydrogen bond donors/acceptors). researchgate.netnih.govresearchgate.net A QSPR model built from a large dataset of existing chemicals could be used to predict the likely pharmacokinetic properties of Ethyl L-serinate dihydrochloride before it is tested experimentally.

Table 2: Representative Data from a Hypothetical Molecular Docking Simulation of Ethyl L-serinate dihydrochloride with a Serine Protease Active Site

This table shows potential results from an in silico molecular docking experiment, detailing the predicted binding affinity and key molecular interactions.

| Parameter | Value / Description |

| Target Protein | Transmembrane Serine Protease 2 (TMPRSS2) |

| Binding Site | Catalytic Triad (HIS 41, ASP 90, SER 186) |

| Predicted Binding Energy | -7.9 kcal/mol |

| Predicted Interactions | Hydrogen bond with HIS 41; Hydrogen bond with ASP 180 |

| RMSD from Reference | 1.8 Å |

| Interpretation | The negative binding energy suggests a stable interaction. The specific hydrogen bonds indicate the compound may block access to the catalytic triad, suggesting potential inhibitory activity. nih.gov |

Future Directions and Emerging Research Frontiers for Ethyll Serinatedihydrochloride

Exploration of Bioorthogonal Chemistry with Ethyl L-serinate dihydrochloride (B599025) Derivatives

Bioorthogonal chemistry encompasses chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net The development of these reactions has enabled the real-time study of biomolecules in their natural environment. wikipedia.orgnih.gov Derivatives of Ethyl L-serinate dihydrochloride are poised to become valuable tools in this field, offering a platform for site-specific modification and labeling of proteins and other biomolecules.

The core strategy involves modifying Ethyl L-serinate dihydrochloride with a "chemical reporter"—a functional group that is abiotic but highly reactive with a specific partner. This modified amino acid ester could then be incorporated into peptides or proteins. The reporter group would subsequently react with a probe molecule carrying the complementary functional group, allowing for visualization or isolation of the target biomolecule. wikipedia.org

Several established bioorthogonal reactions could be adapted for Ethyl L-serinate derivatives:

Staudinger Ligation: A derivative of Ethyl L-serinate featuring an azide (B81097) group could be synthesized. This azide-modified compound, once incorporated into a peptide, could undergo a Staudinger ligation with a triarylphosphine probe. This reaction forms a stable amide bond and has been successfully used in live cells and mice. wikipedia.org

Copper-Free Click Chemistry: The most widely used bioorthogonal reaction, the strain-promoted azide-alkyne cycloaddition (SPAAC), is another promising avenue. researchgate.net An azide- or strained alkyne-modified Ethyl L-serinate derivative could be used for highly specific and rapid labeling with a complementary probe, such as a cyclooctyne (B158145) bearing a fluorescent dye. wikipedia.orgnih.gov

Tetrazine Ligation: This reaction involves an inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.gov Derivatives of Ethyl L-serinate functionalized with a strained dienophile like norbornene could react with tetrazine-linked probes. This reaction is known for its exceptionally fast kinetics, even in aqueous media. wikipedia.orgnih.gov

The application of these strategies could enable researchers to track the localization, trafficking, and interactions of specific proteins into which the Ethyl L-serinate derivative has been incorporated, providing deeper insights into cellular processes.

| Bioorthogonal Reaction | Required Modification on Ethyl L-serinate | Complementary Probe Functional Group | Key Advantages |

|---|---|---|---|

| Staudinger Ligation | Azide | Triarylphosphine | First reaction with completely abiotic functional groups; used in live cells and mice. wikipedia.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide or Cyclooctyne | Cyclooctyne or Azide | High biocompatibility, no need for a toxic copper catalyst. wikipedia.orgresearchgate.net |

| Tetrazine Ligation | Strained Alkene (e.g., Norbornene, Trans-cyclooctene) | Tetrazine | Extremely fast reaction kinetics, yields nitrogen gas as the only by-product. wikipedia.orgnih.gov |

| Nitrone Dipole Cycloaddition | Nitrone or Cyclooctyne | Cyclooctyne or Nitrone | Alternative to azide-based click chemistry, used for peptide modification. wikipedia.org |

Advancements in Single-Molecule Studies of Ethyl L-serinate dihydrochloride Interactions

Single-molecule force spectroscopy (SMFS) is a powerful suite of techniques, including atomic force microscopy (AFM), that allows researchers to investigate molecular interactions at the individual molecule level. ethz.chwikipedia.org These methods measure the mechanical forces that govern molecular processes like protein folding and ligand-receptor binding. ethz.ch Future research could leverage SMFS to elucidate the specific interactions of Ethyl L-serinate dihydrochloride, particularly when it is part of a larger molecular system.

For example, a peptide containing an Ethyl L-serinate residue could be tethered between an AFM tip and a surface. By pulling on the molecule, researchers could measure the forces required to unfold the peptide or break its interaction with a target protein. This approach can reveal detailed information about the energy landscape of the interaction, including the stability of binding and the kinetic off-rate constants. researchgate.net

Key research questions that could be addressed using SMFS include:

Binding Strength: Quantifying the unbinding force between a peptide containing Ethyl L-serinate and a specific biological receptor. Unbinding forces are typically in the range of tens to hundreds of piconewtons (pN). researchgate.net

Interaction Dynamics: By varying the rate at which the force is applied (loading rate), dynamic force spectroscopy (DFS) can be used to probe the energy barriers governing the interaction, providing insights into the lifetime of the molecular bond. nih.gov

Conformational Changes: Observing how the presence of Ethyl L-serinate within a peptide influences its folding pathways and mechanical stability compared to peptides with the natural serine residue. rsc.org

These single-molecule studies would provide a granular, mechanistic understanding of how Ethyl L-serinate dihydrochloride contributes to intermolecular interactions, which is masked in traditional ensemble measurements. wikipedia.org

| Parameter | Description | Significance in Studying Ethyl L-serinate Interactions |

|---|---|---|

| Unbinding Force | The force required to rupture the bond between two interacting molecules. nih.gov | Provides a direct measure of the binding strength of Ethyl L-serinate-containing molecules to their targets. |

| Contour Length (Lc) | The length of the molecule and any linkers when fully stretched before bond rupture. nih.gov | Helps to identify specific unfolding domains and localize the interaction site within a peptide. |

| Kinetic Off-Rate (koff) | The rate at which a molecular complex dissociates, determined from dynamic force spectroscopy. researchgate.net | Characterizes the stability and lifetime of the interaction involving the Ethyl L-serinate moiety. |

Application of Machine Learning and Artificial Intelligence for Predicting Ethyl L-serinate dihydrochloride Functionality

Machine learning models can be trained on large databases of chemical structures and their associated biological data (e.g., protein binding affinity, metabolic stability). nih.gov Once trained, these models can predict the properties of new molecules like derivatives of Ethyl L-serinate.

Emerging applications in this area include:

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models establish a statistical link between a molecule's chemical structure and its biological activity. elsevier.com AI can be used to develop sophisticated QSAR models to predict the binding affinity of Ethyl L-serinate derivatives to specific protein targets, helping to prioritize which derivatives to synthesize and test in the lab. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. elsevier.com Researchers could use these models to generate novel derivatives of Ethyl L-serinate that are optimized for a specific function, such as high binding affinity to a therapeutic target or improved stability.

This in silico approach accelerates the research cycle by allowing for the virtual screening of thousands of potential derivatives, focusing laboratory efforts on the most promising candidates. nih.gov

| AI/ML Model Type | Application for Ethyl L-serinate dihydrochloride | Predicted Outcome |

|---|---|---|

| Deep Neural Networks (DNNs) | Predicting protein function from amino acid sequence. nih.gov | Changes in protein function upon incorporation of an Ethyl L-serinate derivative. |

| Support Vector Machines (SVM) / Random Forest | Developing QSAR models for bioactivity prediction. nih.govijcaonline.org | Binding affinity, toxicity, or other biological activities of novel derivatives. |

| Generative AI | De novo design of novel molecular structures. elsevier.com | Generation of new Ethyl L-serinate derivatives with optimized properties. |

Development of Novel Analytical Techniques for Quantifying Ethyl L-serinate dihydrochloride in Complex Research Matrices (Non-Clinical)

Accurate quantification of small molecules in complex biological samples is crucial for research. Future advancements in analytical chemistry will provide more sensitive and efficient methods for measuring Ethyl L-serinate dihydrochloride in non-clinical research matrices, such as cell culture media or protein hydrolysates.

While traditional methods like ion-exchange chromatography are robust, emerging techniques offer significant improvements in speed, sensitivity, and specificity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying small molecules. nih.gov To enhance the detection of Ethyl L-serinate, a derivatization step can be employed. For instance, reacting the amino group with a reagent can improve its hydrophobicity and ionization efficiency, leading to much lower detection limits, often in the femtomole (fmol) range. nih.govsemanticscholar.org

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles, resulting in faster analysis times and better resolution compared to conventional HPLC. creative-proteomics.com This would allow for high-throughput quantification of Ethyl L-serinate in large sample sets.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is well-suited for analyzing charged molecules like amino acid derivatives with minimal sample pretreatment. springernature.com It offers an alternative separation mechanism to HPLC and can be highly effective for comprehensive metabolite profiling in complex samples.

The development of stable isotope-coded derivatization methods could further advance research. In this approach, samples are derivatized with either a light or heavy isotope-labeled reagent. By comparing the MS signal intensities, precise relative quantification of Ethyl L-serinate between different sample groups can be achieved. nih.govsemanticscholar.org

| Technique | Principle | Advantages for Ethyl L-serinate Quantification | Typical Detection Limits |

|---|---|---|---|

| UHPLC-MS/MS | Separation by reversed-phase chromatography followed by mass-based detection and fragmentation. creative-proteomics.com | High sensitivity, high specificity, high throughput. nih.govcreative-proteomics.com | Low fmol to pmol range. nih.gov |

| CE-MS | Separation based on electrophoretic mobility in a capillary, coupled to a mass spectrometer. springernature.com | Minimal sample preparation, high separation efficiency for charged analytes. springernature.com | Low nanomolar (nM) range. springernature.com |

| GC-MS | Separation of volatile derivatives in the gas phase. researchgate.net | High resolution, established derivatization protocols for amino acids. researchgate.net | pmol range. |

Q & A

Q. What are the recommended safety protocols for handling Ethyl L-serinate dihydrochloride in laboratory settings?

Methodological Answer:

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks and ensure proper ventilation.

- Store the compound in a cool, dry environment (20–25°C) away from incompatible substances like strong oxidizers.

- Implement hygiene practices: wash hands after handling, prohibit eating/drinking in the lab, and decontaminate surfaces post-use .

Q. How can researchers ensure the purity of Ethyl L-serinate dihydrochloride in experimental setups?

Methodological Answer:

- Validate purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm).

- Cross-reference nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) with literature data to confirm structural integrity.

- Request and review the Certificate of Analysis (COA) from suppliers, ensuring batch-specific purity (>98%) and absence of unlisted impurities .

Q. Which spectroscopic techniques are most appropriate for characterizing Ethyl L-serinate dihydrochloride post-synthesis?

Methodological Answer:

- FT-IR Spectroscopy : Identify functional groups (e.g., amine, carboxylate) via characteristic absorption bands (e.g., N–H stretch at ~3300 cm⁻¹).

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystal structure and assess polymorphic forms, if applicable .

Advanced Research Questions

Q. What methodological approaches are effective in resolving contradictory data observed in stability studies of Ethyl L-serinate dihydrochloride under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability testing at multiple pH levels (e.g., pH 2, 7, 12) and temperatures (40°C, 60°C).

- Use multivariate statistical analysis (e.g., ANOVA) to isolate degradation pathways (hydrolysis vs. oxidation).

- Validate findings with kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions .

Q. How should researchers design experiments to investigate the catalytic role of Ethyl L-serinate dihydrochloride in enzymatic reactions while controlling for confounding variables?

Methodological Answer:

- Employ a factorial design to test interactions between enzyme concentration (0.1–1.0 mg/mL), substrate ratio (1:1–1:5), and temperature (25–37°C).

- Use negative controls (e.g., reaction mixtures without the compound) to baseline non-catalytic effects.

- Apply Michaelis-Menten kinetics to quantify catalytic efficiency (kₐₜ/Kₘ) and compare with alternative cofactors .

Q. What strategies can optimize the synthesis yield of Ethyl L-serinate dihydrochloride in solvent-free conditions?

Methodological Answer:

- Screen solid-phase catalysts (e.g., zeolites, mesoporous silica) to enhance reaction kinetics.

- Monitor reaction progress via in-situ FT-IR to identify intermediate formation and optimize reaction time.

- Use response surface methodology (RSM) to model interactions between temperature, pressure, and catalyst loading .

Data Presentation & Analysis

Q. How should stability data for Ethyl L-serinate dihydrochloride be systematically monitored and reported?

Methodological Answer:

- Stability Parameters Table :

| Parameter | Test Conditions | Analytical Method |

|---|---|---|

| Degradation Products | pH 2–12, 40°C, 30 days | HPLC-MS |

| Moisture Uptake | 75% RH, 25°C | Karl Fischer Titration |

| Crystal Structure | Long-term storage | XRD |

Ethical & Replicability Considerations

Q. How can researchers ensure reproducibility when publishing studies involving Ethyl L-serinate dihydrochloride?

Methodological Answer:

- Document synthesis protocols with exact molar ratios, solvent grades, and purification steps (e.g., recrystallization solvents).

- Share raw spectral data (NMR, MS) in supplementary materials, annotated with acquisition parameters (e.g., dwell time, solvent suppression).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.